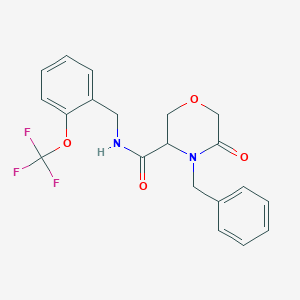
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N2O4 and its molecular weight is 408.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure, which includes a morpholine ring and trifluoromethoxy substituent, suggests a promising profile for therapeutic applications. This article explores the biological activity of this compound based on available literature, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
The molecular formula of this compound is C20H19F3N2O4, with a molecular weight of approximately 408.377 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. It is believed to exhibit inhibitory effects on certain enzymes, which could lead to therapeutic applications in treating diseases such as cancer or inflammation.
Biological Activity
Research indicates that the compound may possess various biological activities:
- Anticancer Activity : Initial studies suggest that this compound may inhibit tumor cell proliferation. For instance, its structural similarity to known anticancer agents raises the possibility of it acting as an inhibitor of cancer cell growth.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical in metabolic pathways, which can be beneficial in conditions like diabetes and obesity. This aligns with findings from other studies on morpholine derivatives that have demonstrated enzyme inhibitory properties .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, a study on morpholine derivatives indicated that modifications to the morpholine ring could enhance anticancer properties, suggesting a similar potential for this compound .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and receptor binding affinity. The trifluoromethoxy group in this compound may contribute to such enhancements, making it a candidate for further development as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N2O4 |
| Molecular Weight | 408.377 g/mol |
| Purity | Typically >95% |
| Biological Targets | Enzymes involved in cancer and metabolic pathways |
| Study Type | Findings |
|---|---|
| In Vitro Assays | Anticancer activity observed |
| Enzyme Inhibition Studies | Potential inhibition noted |
Propriétés
IUPAC Name |
4-benzyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)29-17-9-5-4-8-15(17)10-24-19(27)16-12-28-13-18(26)25(16)11-14-6-2-1-3-7-14/h1-9,16H,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZKZFCAWGACTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














